molecular formula C18H21N3O2S B2941600 2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone CAS No. 626222-45-5

2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone

Cat. No. B2941600
CAS RN: 626222-45-5
M. Wt: 343.45
InChI Key: OEVATHRHERTEFN-UHFFFAOYSA-N
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Description

The compound “2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone” is a complex organic molecule. It contains a pyridazinone ring, which is a type of heterocyclic compound. Pyridazinones are known for their diverse pharmacological activities . The compound also contains a methoxyphenyl group and a piperidinyl group, which are common in many pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Important features would likely include the pyridazinone ring, the methoxyphenyl group, and the piperidinyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. Pyridazinones, in general, can undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would depend on its exact structure. These properties could be determined through experimental testing .

Scientific Research Applications

Antihypertensive Activity

Pyridazinone derivatives have been recognized for their potential in treating hypertension. The structural flexibility of these compounds allows for the design of specific antihypertensive agents that can target different pathways involved in blood pressure regulation. The incorporation of the methoxyphenyl group may enhance the binding affinity to angiotensin-converting enzyme (ACE) or other targets, providing a promising avenue for the development of new antihypertensive drugs .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of pyridazinone derivatives stem from their ability to modulate the inflammatory response. They can act on various inflammatory mediators and enzymes, such as cyclooxygenase (COX), which are pivotal in the pain pathway and inflammation process. This makes them valuable candidates for the development of new anti-inflammatory and pain relief medications .

Cardiotonic Properties

Pyridazinones have shown cardiotonic activity, which refers to their ability to increase the force of heart contractions without necessarily affecting the heart rate. This property is particularly beneficial in the treatment of heart failure, where improving the heart’s pumping efficiency is crucial. Research into the cardiotonic effects of pyridazinone derivatives could lead to novel treatments for cardiac insufficiency .

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of pyridazinone derivatives. They may exert their effects by influencing insulin release or by enhancing insulin sensitivity in peripheral tissues. The exploration of these compounds in the context of diabetes management could open up new possibilities for therapeutic interventions .

Anticonvulsant Activity

The structural diversity of pyridazinones allows for the modulation of central nervous system (CNS) targets, which can be exploited for anticonvulsant purposes. These compounds may interact with neurotransmitter systems or ion channels to stabilize neuronal activity and prevent seizures, making them interesting candidates for epilepsy treatment .

Antimicrobial and Antiviral Applications

Pyridazinone derivatives have also been reported to possess antimicrobial and antiviral activities. Their mechanism of action could involve the disruption of microbial cell walls or interference with viral replication processes. The development of new antimicrobial and antiviral agents based on pyridazinone scaffolds could be particularly valuable in the face of rising antibiotic resistance .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. This could include studies to determine its pharmacological activity, toxicity, and potential applications in medicine .

properties

IUPAC Name

2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-23-15-7-5-14(6-8-15)16-9-10-17(20-19-16)24-13-18(22)21-11-3-2-4-12-21/h5-10H,2-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVATHRHERTEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone

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